

# Thioglycolate(2-) structure and its conjugate acid thioglycolic acid.

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## Compound of Interest

Compound Name: Thioglycolate(2-)

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An In-depth Technical Guide to Thioglycolic Acid and its Conjugate Base, **Thioglycolate(2-)**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thioglycolic acid and its doubly deprotonated form, **thioglycolate(2-)**. It covers their fundamental structures, physicochemical properties, synthesis, key reactions, and significant applications, with a focus on data presentation and experimental methodologies relevant to scientific and research applications.

## Introduction and Core Structures

Thioglycolic acid (TGA), also known as mercaptoacetic acid (MAA), is a versatile organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.<sup>[1]</sup> This bifunctionality dictates its chemical behavior, allowing it to act as an acid, a reducing agent, and a metal chelator.<sup>[1]</sup> TGA is a colorless liquid with a characteristically strong and unpleasant odor.<sup>[1][2][3]</sup> It is miscible with water and polar organic solvents.<sup>[1][4]</sup>

As a diprotic acid, thioglycolic acid can donate two protons in succession. The first deprotonation from the carboxylic acid group yields the thioglycolate(1-) anion. The second, occurring at the thiol group, results in the **thioglycolate(2-)** dianion, also referred to as 2-sulfidoacetate.<sup>[1][5]</sup>

Caption: Acid-base equilibrium of thioglycolic acid.

## Physicochemical and Quantitative Data

The properties of thioglycolic acid are well-documented, making it a predictable reagent in various experimental settings. Key quantitative data are summarized below.

### Table 1: Physicochemical Properties of Thioglycolic Acid

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> S	[6][7]
Molecular Weight	92.12 g/mol	[3][6][7]
Density	1.32 g/cm <sup>3</sup>	[1]
Melting Point	-16 °C	[1][2]
Boiling Point	96 °C at 5 mmHg	[1][2]
pKa <sub>1</sub> (Carboxylic Acid)	3.83	[1][8]
pKa <sub>2</sub> (Thiol)	9.3	[1][8]
Refractive Index (n <sup>20</sup> /D)	1.505	[2]
Flash Point	126 °C	[2][4]
Solubility in Water	Miscible	[1][2]

### Table 2: Toxicity Data for Thioglycolic Acid and its Salts

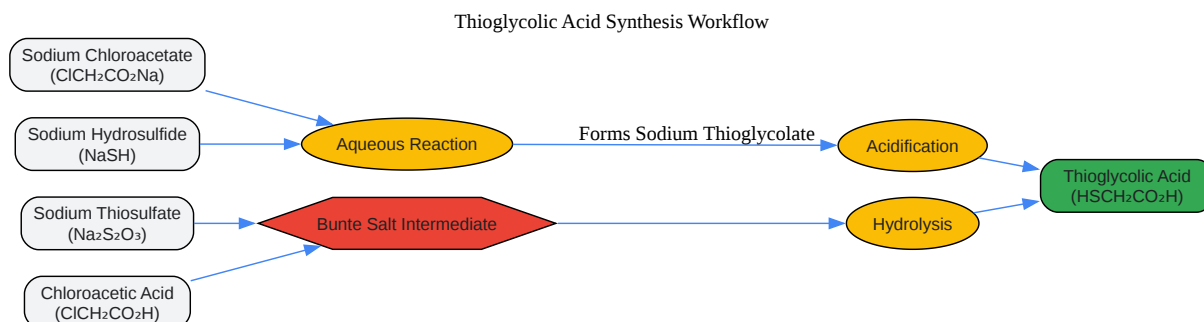
Substance	Test	Species	Value	Source(s)
Thioglycolic Acid	LD <sub>50</sub> (Oral)	Rat	73 - 261 mg/kg	[1][9]
Thioglycolic Acid	LC <sub>50</sub> (Inhalation, 4h)	Rat	21 mg/m <sup>3</sup>	[1][10]
Thioglycolic Acid	LD <sub>50</sub> (Dermal)	Rabbit	848 mg/kg	[1][10]
Ammonium Thioglycolate	LD <sub>50</sub> (Oral)	Rat	35 - 142 mg/kg (as active ingredient)	[8]
Sodium Thioglycolate (>98%)	LD <sub>50</sub> (Oral)	Rat	50 - 200 mg/kg	[8]

## Synthesis and Experimental Protocols

### Common Synthesis Routes

Thioglycolic acid is primarily synthesized through two established methods:

- **Reaction of Chloroacetate with Hydrosulfide:** This is a common commercial method where sodium or potassium chloroacetate reacts with an alkali metal hydrosulfide in an aqueous solution.[1][11] The resulting salt is then acidified to yield free thioglycolic acid.[11]
- **Bunte Salt Method:** This alternative route involves the reaction of sodium thiosulfate with chloroacetic acid to form a Bunte salt (Na[O<sub>3</sub>S<sub>2</sub>CH<sub>2</sub>CO<sub>2</sub>H]).[1] This intermediate is then hydrolyzed to produce thioglycolic acid and sodium bisulfate.[1]



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Caption: Primary synthesis routes for Thioglycolic Acid.

## Experimental Protocol: Synthesis from Sodium Chloroacetate

This protocol is based on the widely used commercial synthesis method.<sup>[11]</sup>

Materials:

- Sodium Chloroacetate
- Sodium Hydrosulfide ( $\text{NaSH}$ )
- Sulfuric Acid (concentrated)
- Organic Solvent (e.g., Ethyl Acetate)
- Deionized Water
- Reaction vessel with stirring and temperature control

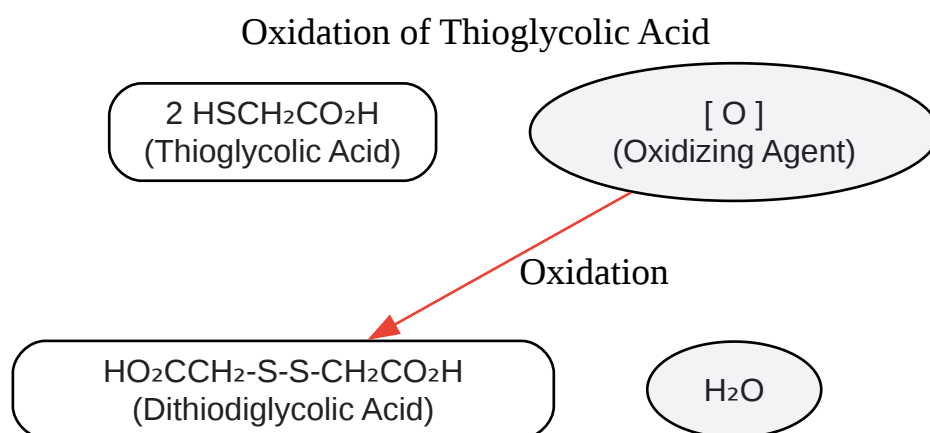
Procedure:

- **Reaction:** Prepare an aqueous solution of sodium hydrosulfide in the reaction vessel. While stirring vigorously, slowly add sodium chloroacetate to the solution. Maintain the temperature between ambient and 80°C.
- **Completion:** The reaction forms the sodium salt of thioglycolic acid. Monitor the reaction progress by analyzing aliquots for the consumption of reactants.
- **Acidification:** Once the reaction is complete, cool the mixture. Carefully add concentrated sulfuric acid to the aqueous solution to lower the pH and protonate the thioglycolate salt, forming free thioglycolic acid.
- **Extraction:** Extract the free thioglycolic acid from the acidified aqueous layer using a suitable organic solvent like ethyl acetate.
- **Purification:** Separate the organic layer and purify the thioglycolic acid by vacuum distillation.
- **Storage:** Store the purified thioglycolic acid in sealed, airtight containers to prevent oxidation.  
[\[2\]](#)[\[3\]](#)

## Key Chemical Reactions

### As a Reducing Agent

Thioglycolic acid is a potent reducing agent, a property that is enhanced at higher pH levels.[\[1\]](#) It is readily oxidized by air and other oxidizing agents to form its corresponding disulfide, dithiodiglycolic acid.[\[1\]](#)[\[2\]](#)[\[4\]](#) This reaction is fundamental to its use in cosmetics, such as hair perms, where it breaks disulfide bonds in hair keratin.[\[10\]](#)



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Caption: Oxidation of TGA to its disulfide dimer.

## Metal Chelation

In its dianionic form, **thioglycolate(2-)** is an effective chelating agent for various metal ions.[1] It forms stable complexes with iron, molybdenum, silver, and tin, a property leveraged for their detection and analysis.[1] The reaction with ferrous iron ( $\text{Fe}^{2+}$ ) produces a distinct red-violet ferric thioglycolate complex, which is a classic qualitative test for iron.[1]

## Protocols for Key Applications

### Experimental Protocol: Preparation of Thioglycolate Broth

Thioglycolate broth is a crucial medium in microbiology for determining the oxygen requirements of bacteria.[12] The sodium thioglycolate acts as a reducing agent, consuming oxygen to create an anaerobic environment in the lower portion of the medium.[12]

Components:

- Casein and meat peptones (nutritive base)
- Yeast extract
- Dextrose
- Sodium Thioglycolate (reducing agent)
- L-cystine (reducing agent)
- Resazurin (redox indicator, pink when oxidized)
- Small amount of agar (to reduce oxygen diffusion)
- Deionized water

Procedure:

- **Mixing:** Dissolve all components except the agar in deionized water.
- **Heating:** Add the agar and heat the mixture with gentle agitation until all components are fully dissolved.
- **Dispensing:** Dispense the medium into test tubes.
- **Sterilization:** Autoclave the tubes according to standard microbiological protocols.
- **Cooling & Storage:** Allow the tubes to cool to room temperature. The top layer may turn pink due to oxygen diffusion, while the bottom should remain colorless. Store at room temperature in the dark.[\[13\]](#)
- **Inoculation:** Inoculate the medium with the microbial sample. The growth pattern after incubation reveals the organism's oxygen tolerance (e.g., obligate anaerobes grow only at the bottom, while obligate aerobes grow only at the top).[\[12\]](#)

## Experimental Protocol: Qualitative Detection of Iron

This protocol describes a simple method for detecting soluble iron compounds.

Materials:

- Sample solution suspected to contain iron
- Thioglycolic acid solution (e.g., 10% in water)
- Ammonia solution (to make the solution alkaline)

Procedure:

- **Sample Prep:** Take a small aliquot of the sample solution in a test tube.
- **Reagent Addition:** Add a few drops of the thioglycolic acid solution to the sample.
- **Alkalinization:** Add ammonia solution dropwise until the solution is alkaline (pH > 7.5).
- **Observation:** The appearance of a reddish-purple color indicates the presence of iron.[\[14\]](#) The color is due to the formation of the ferric thioglycolate complex.[\[1\]](#) If the color develops

and then fades quickly, it may indicate an insufficient amount of thioglycolic acid reagent.[14]

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